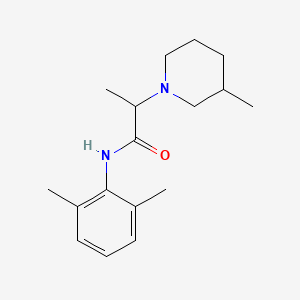![molecular formula C17H17N3O B7565716 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide, also known as Sunitinib, is a small molecule drug that has been approved by the US Food and Drug Administration for the treatment of certain types of cancers. It belongs to the class of tyrosine kinase inhibitors, which target specific enzymes that are involved in the growth and spread of cancer cells.
Scientific Research Applications
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its anticancer properties and has shown promising results in the treatment of various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It works by inhibiting the activity of multiple tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in the growth and spread of cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary hypertension.
Mechanism of Action
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide inhibits the activity of tyrosine kinases by binding to their ATP-binding sites, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell growth, angiogenesis, and metastasis. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the production of angiogenic factors, such as VEGF, which are necessary for the formation of new blood vessels that supply nutrients to cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide also inhibits the activity of PDGFR, which is involved in the recruitment of pericytes to blood vessels. This leads to the destabilization of blood vessels and the inhibition of tumor growth. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.
Advantages and Limitations for Lab Experiments
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has several advantages for lab experiments, such as its high potency and selectivity for tyrosine kinases. It is also available in a pure form, making it easy to use in experiments. However, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has some limitations, such as its low solubility in water and its potential for off-target effects. It is important to use appropriate controls and dosages when using 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide in lab experiments.
Future Directions
For research include the identification of biomarkers, the development of combination therapies, and the investigation of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide's potential use in the treatment of other diseases.
Synthesis Methods
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanoaniline with 3-methylbenzyl chloride to form 2-(4-cyanoanilino)-N-(3-methylbenzyl)acetamide. This intermediate is then treated with acetic anhydride to yield the final product, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide. The synthesis of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been optimized to improve its yield and purity, making it a commercially viable drug.
properties
IUPAC Name |
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-3-2-4-15(9-13)11-20-17(21)12-19-16-7-5-14(10-18)6-8-16/h2-9,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQGBIUFBXRQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CNC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

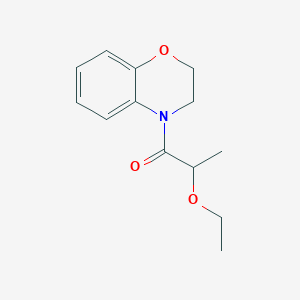
![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![N-[5-chloro-2-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7565659.png)

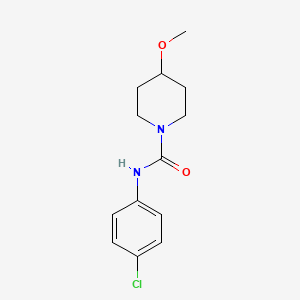
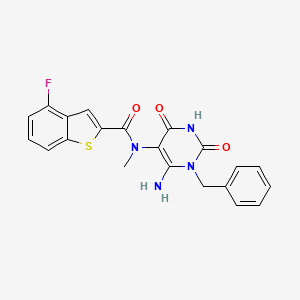
![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)
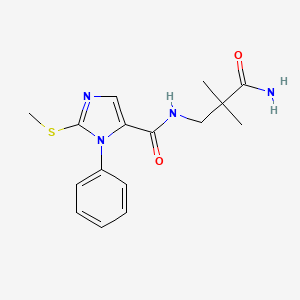
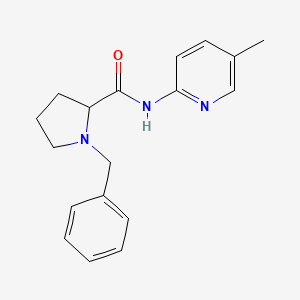
![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)

![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![N-[3-[(2-carbamoylpyrrolidin-1-yl)methyl]phenyl]-1-(2-fluorophenyl)-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565744.png)
